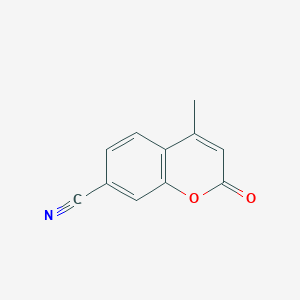![molecular formula C20H15BrClN3O B8507697 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)
6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline scaffold substituted with bromine, chlorine, and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
準備方法
The synthesis of 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with an appropriate 1,3-dicarbonyl compound.
Attachment of the benzyl group: The pyrazole ring is then reacted with a benzyl halide under basic conditions to form the pyrazolylbenzyl intermediate.
Quinoline synthesis: The quinoline scaffold is synthesized separately, often starting from aniline derivatives through a series of cyclization and substitution reactions.
Coupling reaction: The final step involves coupling the pyrazolylbenzyl intermediate with the quinoline scaffold under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling reactions: The pyrazole ring can participate in coupling reactions with various electrophiles, such as in Suzuki-Miyaura or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Organic synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
作用機序
The mechanism of action of 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
When compared to other quinoline derivatives, 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline stands out due to its unique combination of substituents. Similar compounds include:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Pyrazoloquinolines: Compounds with a pyrazole ring fused to a quinoline scaffold, which may have different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H15BrClN3O |
|---|---|
分子量 |
428.7 g/mol |
IUPAC名 |
6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline |
InChI |
InChI=1S/C20H15BrClN3O/c1-26-20-17(19(22)16-12-14(21)5-8-18(16)24-20)11-13-3-6-15(7-4-13)25-10-2-9-23-25/h2-10,12H,11H2,1H3 |
InChIキー |
IZPNSFAQEZJMQE-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=C1CC3=CC=C(C=C3)N4C=CC=N4)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridine,7-[4-(methylsulfonyl)phenyl]-](/img/structure/B8507627.png)
![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)

![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)



![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)



![3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)

